
Triacetylcellulose
Overview
Description
Triacetylcellulose is a chemical compound derived from cellulose, a natural polymer found in the cell walls of plants. It is produced by acetylating cellulose with acetic acid and/or acetic anhydride, converting the hydroxyl groups in cellulose to acetyl groups. This modification renders the cellulose polymer much more soluble in organic solvents. This compound is commonly used for the creation of fibers and film bases and is chemically similar to cellulose acetate. Its distinguishing characteristic is that at least 92 percent of the hydroxyl groups are acetylated .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetylcellulose is synthesized through the acetylation of cellulose. The process involves reacting cellulose with acetic anhydride in the presence of a catalyst, typically sulfuric acid. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete acetylation. The degree of substitution, which indicates the number of hydroxyl groups replaced by acetyl groups, is typically around 2.9 .
Industrial Production Methods
In industrial settings, cellulose triacetate is produced using a similar acetylation process. The cellulose is dissolved in a mixture of dichloromethane and methanol, and the acetylation reaction is carried out in large reactors. The resulting cellulose triacetate is then precipitated, washed, and dried. The fibers are spun using a dry spinning process, where the solvent is evaporated in warm air, leaving behind almost pure cellulose triacetate fibers .
Chemical Reactions Analysis
Types of Reactions
Triacetylcellulose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups in the presence of water and an acid or base catalyst.
Saponification: The acetyl groups can be removed using a sodium hydroxide solution, leaving a cellulose coating on the fibers.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).
Saponification: Sodium hydroxide solution.
Major Products Formed
Hydrolysis: Cellulose and acetic acid.
Saponification: Cellulose and sodium acetate.
Scientific Research Applications
Triacetylcellulose has a wide range of applications in scientific research and industry:
Membranes: Used in the fabrication of porous membranes for filtration and separation processes.
Optical Devices: Utilized in the production of polarized films for liquid crystal displays.
Biocomposites: Employed in the development of biodegradable and “all cellulose” biocomposite systems.
Textiles: Used in the production of wrinkle-resistant and shrink-resistant fabrics.
Mechanism of Action
The mechanism of action of cellulose triacetate primarily involves its physical and chemical properties. The acetylation of cellulose increases its solubility in organic solvents, allowing it to be processed into fibers and films. The high degree of acetylation also enhances its thermal stability and resistance to hydrolysis. The molecular targets and pathways involved include the interaction of the acetyl groups with various reagents and catalysts during chemical reactions .
Comparison with Similar Compounds
Triacetylcellulose is often compared with other cellulose derivatives, such as cellulose acetate and cellulose diacetate. The key differences include:
Degree of Acetylation: This compound has a higher degree of acetylation (at least 92 percent) compared to cellulose acetate and cellulose diacetate.
Thermal Stability: This compound is more heat resistant than cellulose acetate.
Solubility: This compound is more soluble in organic solvents due to the higher degree of acetylation.
Similar Compounds
- Cellulose Acetate
- Cellulose Diacetate
This compound’s unique properties, such as high thermal stability and solubility, make it a valuable compound in various applications, distinguishing it from other cellulose derivatives.
Biological Activity
Triacetylcellulose (TAC) is a derivative of cellulose that has garnered significant attention due to its unique properties and potential applications in various fields, including biomedicine, materials science, and environmental sustainability. This article delves into the biological activity of TAC, exploring its synthesis, characterization, and various applications supported by research findings and case studies.
1. Synthesis of this compound
TAC is synthesized through the acetylation of cellulose using acetic anhydride in the presence of a catalyst, typically sulfuric acid. The degree of substitution (DS) is a critical parameter that influences the properties and biological activity of TAC. Recent studies have demonstrated eco-friendly methods for producing TAC from lignocellulosic biomass, such as Palm Empty Fruit Bunch (EFB), using ionic liquids (ILs) for cellulose dissolution followed by acetylation. This method not only reduces environmental impact but also simplifies the synthesis process.
Table 1: Synthesis Parameters for this compound
Biomass Source | Ionic Liquid Used | Acetylation Temperature (°C) | Degree of Substitution |
---|---|---|---|
Palm Empty Fruit Bunch | BMIMCl | 55 | 2.93 |
Bagasse | EMIMAc | 60 | 2.85 |
Hybrid Poplar | BMIMCl | 55 | 3.00 |
2. Characterization Techniques
The characterization of TAC is typically performed using various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Used to determine the degree of substitution and confirm the structure of TAC.
- Fourier Transform Infrared Spectroscopy (FTIR) : Helps in identifying functional groups and confirming acetylation.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation behavior.
3. Biological Activity
The biological activity of TAC can be attributed to its structural characteristics and chemical modifications. Key areas of research include:
3.1 Antimicrobial Properties
TAC has shown promising antimicrobial activity against various pathogens. A study highlighted the incorporation of copper complexes into TAC nanofibers, which exhibited significant antibacterial effects against strains like Pseudomonas aeruginosa and Staphylococcus epidermidis. This suggests potential applications in medical textiles to prevent infections.
3.2 Biocompatibility and Drug Delivery
TAC is considered biocompatible, making it suitable for drug delivery systems. Its film-forming ability allows for controlled release of therapeutic agents. Research has indicated that TAC films can encapsulate drugs effectively while maintaining their stability and release profiles.
Case Study: Drug Delivery System Using TAC
- Objective : To evaluate the drug release profile from TAC films.
- Method : Drugs were loaded into TAC films, and their release was monitored over time.
- Results : The study found a sustained release pattern over several days, indicating that TAC could serve as an effective matrix for drug delivery.
4. Environmental Applications
TAC's biodegradability presents opportunities for environmental applications. Its use in biodegradable packaging materials has been explored, aiming to reduce plastic waste while maintaining functionality.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of triacetylcellulose, and how do they influence experimental design in material science?
- Methodological Answer : this compound (CAS 9012-09-3) is characterized by variable molar mass and solubility in polar aprotic solvents (e.g., chloroform, dimethylacetamide). Its acetyl substitution degree (typically ~2.8–3.0) determines crystallinity and thermal stability. When designing experiments, researchers should prioritize characterizing substitution uniformity via H-NMR or FTIR to ensure batch consistency. For solubility studies, solvent purity and degassing protocols are critical to avoid artifacts in viscosity measurements .
Q. How can researchers optimize synthesis protocols for this compound to achieve reproducible acetylation levels?
- Methodological Answer : Reproducible synthesis requires strict control of reaction conditions:
- Temperature : Maintain 30–40°C to prevent cellulose chain degradation.
- Catalyst : Use sulfuric acid (0.5–1.0 wt%) for homogeneous acetylation, but neutralize post-reaction to avoid depolymerization.
- Characterization : Validate acetylation levels via titration (ASTM D871-96) or C-CP/MAS NMR for solid-state analysis. Cross-reference results with solubility tests in dichloromethane/methanol mixtures to confirm substitution homogeneity .
Advanced Research Questions
Q. How can contradictory data on this compound’s optical properties be resolved in spectroscopic studies?
- Methodological Answer : Contradictions often arise from residual solvent traces or crystallinity variations. To mitigate:
- Sample Preparation : Use vacuum drying (48 hours, 60°C) to eliminate solvent interference.
- Triangulation : Combine UV-Vis spectroscopy, XRD (to assess crystallinity), and polarized light microscopy. For example, Ensafi et al. (2011) demonstrated that immobilized 4-hydroxysalophen on this compound membranes requires rigorous solvent removal to achieve consistent lanthanum ion detection limits (0.1–10 μM) .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability, with p < 0.05 indicating significant differences .
Q. What advanced functionalization strategies enhance this compound’s applicability in membrane technology?
- Methodological Answer : Covalent functionalization (e.g., grafting sulfonic groups for proton exchange membranes) requires:
- Pre-activation : Treat membranes with plasma or alkali to generate reactive hydroxyl sites.
- Reagent Selection : Use epichlorohydrin or glycidyl methacrylate as crosslinkers, optimizing molar ratios via response surface methodology (RSM).
- Performance Testing : Evaluate ion-exchange capacity (IEC) and mechanical stability under simulated operational conditions (e.g., 80°C, 95% humidity). Havel et al. (1994) highlighted the role of flow injection analysis (FIA) for real-time monitoring of functionalized membranes in rare earth element separation .
Q. How can researchers identify literature gaps in this compound applications for sustainable material development?
- Methodological Answer : Conduct a systematic review using PICOT framework:
- Population : Focus on "biopolymer composites" or "cellulose derivatives."
- Intervention : Identify understudied functionalization methods (e.g., enzymatic acetylation).
- Comparison : Benchmark against cellulose acetate or nanocellulose.
- Outcome : Prioritize gaps in biodegradability metrics (e.g., ASTM D6400) or lifecycle analysis (LCA). Tools like VOSviewer can map keyword co-occurrence in Scopus/Web of Science datasets to visualize under-researched areas .
Q. Data Analysis & Reporting Standards
Q. What are the best practices for presenting this compound characterization data in peer-reviewed journals?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Synthesis Data : Report yield, substitution degree, and purity (≥95% by HPLC). Use tables for batch comparisons (e.g., Table 1).
- Spectra : Include baseline-corrected FTIR peaks (e.g., 1745 cm for acetyl groups) with resolution ≥4 cm.
- Reproducibility : Provide standard deviations for ≥3 replicates. Supplementary materials should include raw NMR/TGA files in .cdf format .
Q. How should researchers address limitations in this compound-based experimental models?
- Methodological Answer : Explicitly discuss:
- Material Limitations : Hydrophobicity-induced fouling in filtration membranes.
- Method Constraints : Artifacts in DSC measurements due to moisture absorption.
- Mitigation Strategies : Pre-treatment protocols (e.g., silanization for surface modification) or hybrid composite designs (e.g., blending with polyvinyl alcohol). Reflective sections in manuscripts should align with IB Extended Essay criteria, emphasizing critical self-evaluation .
Q. Table: Key Properties of this compound
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-ADJNRHBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9012-09-3 | |
Record name | Cellulose, triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cellulose, triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Cellulose triacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032198 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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